molecular formula C8H8N2S B12834848 3-Methyl-4-thiocyanatoaniline CAS No. 33192-11-9

3-Methyl-4-thiocyanatoaniline

Cat. No.: B12834848
CAS No.: 33192-11-9
M. Wt: 164.23 g/mol
InChI Key: ZOSAMGBHTDZHIJ-UHFFFAOYSA-N
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Description

3-Methyl-4-thiocyanatoaniline is an organic compound that belongs to the class of thiocyanatoanilines It is characterized by the presence of a thiocyanate group (-SCN) attached to an aniline ring, which also contains a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-thiocyanatoaniline can be achieved through electrophilic thiocyanation of aniline derivatives. One common method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents. The reaction is typically carried out in methanol, which acts as a solvent, under mild conditions to afford the desired thiocyanatoaniline with good regioselectivity and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and eco-friendly procedures is preferred to minimize environmental impact. For instance, the use of ammonium thiocyanate and ammonium peroxodisulfate in methanol has been reported as an economical and safe method for synthesizing arylthiocyanates .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-thiocyanatoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-thiocyanatoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-thiocyanatoaniline involves its interaction with molecular targets through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include disruption of cellular processes and inhibition of enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-thiocyanatoaniline is unique due to the presence of both a methyl group and a thiocyanate group on the aniline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

33192-11-9

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

(4-amino-2-methylphenyl) thiocyanate

InChI

InChI=1S/C8H8N2S/c1-6-4-7(10)2-3-8(6)11-5-9/h2-4H,10H2,1H3

InChI Key

ZOSAMGBHTDZHIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)SC#N

Origin of Product

United States

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